molecular formula C16H23BO4 B8236732 (E)-2-(3,4-dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

(E)-2-(3,4-dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8236732
M. Wt: 290.2 g/mol
InChI Key: GQVMIFZAIMZTDE-MDZDMXLPSA-N
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Description

(E)-2-(3,4-Dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a styryl group substituted with dimethoxy groups at the 3 and 4 positions, and a dioxaborolane ring with tetramethyl substitution. The presence of the boron atom in the dioxaborolane ring makes it particularly interesting for research in organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(3,4-Dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the styryl precursor, which is often synthesized through a Wittig reaction involving 3,4-dimethoxybenzaldehyde and a suitable phosphonium ylide.

    Formation of the Dioxaborolane Ring: The styryl precursor is then reacted with bis(pinacolato)diboron in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base like potassium acetate. The reaction is carried out under an inert atmosphere, typically at elevated temperatures (80-100°C), to form the desired dioxaborolane ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(3,4-Dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

    Reduction: Reduction reactions can convert the styryl group to the corresponding ethyl derivative.

    Substitution: The boron atom in the dioxaborolane ring can participate in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds with various aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in an organic solvent like toluene or THF.

Major Products

    Oxidation: Boronic acids or esters.

    Reduction: Ethyl derivatives.

    Substitution: Various substituted styryl derivatives.

Scientific Research Applications

(E)-2-(3,4-Dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has numerous applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of (E)-2-(3,4-Dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The styryl group can also interact with biological targets, making it useful in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(3,4-Dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • This compound

Uniqueness

This compound is unique due to its combination of a styryl group with dimethoxy substitution and a dioxaborolane ring. This combination imparts unique reactivity and stability, making it valuable in various applications, particularly in organic synthesis and materials science.

Properties

IUPAC Name

2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO4/c1-15(2)16(3,4)21-17(20-15)10-9-12-7-8-13(18-5)14(11-12)19-6/h7-11H,1-6H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVMIFZAIMZTDE-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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